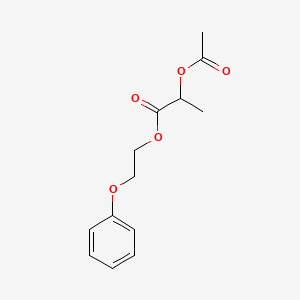
2-Phenoxyethyl 2-(acetyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 2-(acetyloxy)propanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of phenoxyethanol and is characterized by the presence of both phenoxy and acetyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-(acetyloxy)propanoate typically involves the esterification of 2-phenoxyethanol with 2-(acetyloxy)propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl 2-(acetyloxy)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2-phenoxyethanol and 2-(acetyloxy)propanoic acid.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and 2-(acetyloxy)propanoic acid.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenoxyethyl 2-(acetyloxy)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl 2-(acetyloxy)propanoate involves its interaction with various molecular targets and pathways. The phenoxy group can interact with aromatic receptors, while the acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in metabolic pathways. The compound’s overall effect is determined by its ability to modulate specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethanol: A related compound with similar phenoxy functionality but lacking the acetyloxy group.
2-(Acetyloxy)propanoic acid: Contains the acetyloxy group but lacks the phenoxyethyl moiety.
Phenoxyacetic acid: Another phenoxy derivative with different functional groups.
Uniqueness
2-Phenoxyethyl 2-(acetyloxy)propanoate is unique due to the combination of phenoxy and acetyloxy groups in a single molecule, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
5420-69-9 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-phenoxyethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-10(18-11(2)14)13(15)17-9-8-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
BHALFMRYERBTEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCOC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















